molecular formula C9H10F3N B1420805 2,2,2-Trifluoro-1-(O-tolyl)ethanamine CAS No. 387-88-2

2,2,2-Trifluoro-1-(O-tolyl)ethanamine

Cat. No. B1420805
CAS RN: 387-88-2
M. Wt: 189.18 g/mol
InChI Key: HBPCGCQLMHJYHR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(O-tolyl)ethanamine , also known as 2,2,2-trifluoroethyl(o-tolyl)amine , is a chemical compound with the following properties:



  • CAS Number : 315-43-5

  • Molecular Formula : C9H11ClF3N

  • Molecular Weight : 225.64 g/mol

  • Purity : 95%

  • Physical Form : Solid

  • Storage Temperature : Inert atmosphere, room temperature



Synthesis Analysis

The synthesis of this compound involves the introduction of a trifluoromethyl group onto an o-tolylamine backbone. Specific synthetic routes and conditions may vary, but hydrogenation of the corresponding trifluoroacetophenone or its derivative is a common method.



Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(O-tolyl)ethanamine consists of a trifluoromethyl group attached to an o-tolylamine moiety.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amine reactions, and hydrogenation processes. Its reactivity is influenced by the trifluoromethyl group and the aromatic ring.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents

  • Melting Point : Not specified

  • Density : Not specified


Scientific Research Applications

Photolysis in Photoaffinity Probes

A study investigated the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a compound related to 2,2,2-Trifluoro-1-(O-tolyl)ethanamine. It revealed that photoproducts consistent with the intermediacy of a singlet carbene were produced. This has implications for the use of such compounds in photoaffinity probes, specifically in biological systems where photoinsertion products may undergo similar fates, potentially limiting their utility in obtaining primary sequence data (Platz et al., 1991).

Synthesis of Silodosin Intermediate

A novel synthetic route was developed for creating 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, which is used in treating benign prostatic hyperplasia. The method is highlighted for its convenience and economy, starting from 2-nitrochlorobenzene and involving several steps such as O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis (Luo et al., 2008).

Asymmetric Synthesis

Research has focused on the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, a compound structurally similar to 2,2,2-Trifluoro-1-(O-tolyl)ethanamine. This synthesis involved creating a trifluoromethyl substituted (S)-tert-butylsulfonylamide and then synthesizing the target compound with a high yield of 97% (Yang Jia-li, 2015).

Enantioselective Synthesis

Enantioselective synthesis studies were conducted on similar compounds, like 2,2,2-trifluoro-1-furan-2-yl-ethylamine, derived from 2,2,2-trifluoro-1-furan-2-yl-ethanone. This research has significance for producing chiral building blocks and exploring the synthesis of various enantiomers (Demir et al., 2001).

Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

  • MSDS : Link to MSDS


Future Directions

Further research could explore its applications in pharmaceuticals, materials science, or as a building block for more complex molecules.


properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPCGCQLMHJYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(O-tolyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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